4-hydroxybutane-1-sulfonic acid

Description

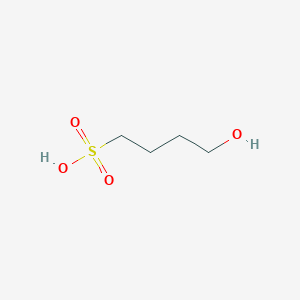

Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxybutane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c5-3-1-2-4-9(6,7)8/h5H,1-4H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGPVWSPNYPPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067272 | |

| Record name | 1-Butanesulfonic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26978-64-3 | |

| Record name | 4-Hydroxybutanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26978-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-1-butanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026978643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26978-64-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanesulfonic acid, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanesulfonic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanesulfonic acid, 4-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-1-BUTANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87G94EI36D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 4-hydroxybutane-1-sulfonic acid from tetrahydrofuran

An In-depth Technical Guide to the Synthesis of 4-Hydroxybutane-1-Sulfonic Acid from Tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing this compound, a valuable intermediate in various chemical and pharmaceutical applications, using tetrahydrofuran (THF) as a starting material. The synthesis is not a direct conversion but involves a multi-step process, primarily centered around the ring-opening of the THF molecule.

The synthesis of this compound from tetrahydrofuran necessitates the cleavage of the ether bond in the THF ring to introduce a sulfonate group at the C1 position and a hydroxyl group at the C4 position. The most common strategies proceed via a 4-halobutanol intermediate, which is then subjected to sulfonation.

The key intermediate, this compound, is a hygroscopic compound that readily cyclizes to form 1,4-butane sultone upon heating.[1] Therefore, many synthetic procedures are geared towards the preparation of its more stable salt form (e.g., sodium 4-hydroxybutane-1-sulfonate) or the subsequent sultone.

Three primary pathways originating from tetrahydrofuran are detailed below.

Pathway 1: Ring-Opening to 4-Chlorobutanol

This is a widely adopted route that involves the acid-catalyzed ring-opening of THF to form 4-chlorobutan-1-ol. This intermediate is then reacted with a sulfite salt, typically sodium sulfite, to introduce the sulfonate group via nucleophilic substitution. The resulting sodium salt of 4-hydroxybutanesulfonic acid is then acidified to yield the final product.[1][2]

Caption: Pathway 1: Synthesis via 4-Chlorobutanol Intermediate.

Pathway 2: Ring-Opening to 4-Chlorobutyl Acetate

An alternative to Pathway 1 involves the ring-opening of THF with acetyl chloride, often catalyzed by a Lewis acid, to produce 4-chlorobutanol acetate.[2] This intermediate undergoes sulfonation with sodium sulfite. The reaction yields sodium 4-hydroxybutane sulfonate after hydrolysis of the acetate group. A significant drawback of this method is the formation of byproducts like sodium chloride and sodium acetate, which can be challenging to separate.[2]

Caption: Pathway 2: Synthesis via 4-Chlorobutyl Acetate Intermediate.

Pathway 3: Dimerization to bis-4-Chlorobutyl Ether

This route involves treating tetrahydrofuran with reagents like phosphorus oxychloride and concentrated sulfuric acid to form 4,4'-dichlorodibutyl ether.[1] This ether is then reacted with sodium sulfite, leading to the disodium salt of the corresponding disulfonic acid. Acidification with a strong acid, followed by heating under reduced pressure, cleaves the ether linkage and promotes cyclization to form two molecules of 1,4-butane sultone, which can be hydrolyzed to the desired acid.[1]

Caption: Pathway 3: Synthesis via Dimerization to bis-4-Chlorobutyl Ether.

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the chosen pathway and reaction conditions. The following table summarizes key quantitative data from cited literature.

| Step | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Pathway 1 | ||||||

| THF → 4-Chlorobutanol | Tetrahydrofuran, Hydrogen Chloride | - | - | - | 54 - 57 | [1] |

| 4-Chlorobutanol → Sulfonate Salt | 4-Chlorobutanol, Sodium Sulfite | Water | Reflux | 7 days | 58 | [2] |

| 4-Chlorobutanol → Sulfonate Salt | 4-Chlorobutanol, Sodium Sulfite | Alcohol | Reflux | 4 - 8 hours | >80 | [2] |

| Pathway 2 | ||||||

| THF → 4-Chlorobutanol Acetate | Tetrahydrofuran, Acetyl Chloride, Lewis Acid | - | - | - | < 80 | [2] |

| Pathway 3 | ||||||

| Disulfonate Salt → 1,4-Butane Sultone | Disulfonic acid (from salt) | - | Elevated, Vacuum | - | 72 - 80 | [1] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of 4-hydroxybutanesulfonic acid based on Pathway 1, which offers a high yield and avoids the separation issues associated with Pathway 2.

Synthesis of 4-Chlorobutan-1-ol from Tetrahydrofuran

This protocol is based on established chemical principles for the ring-opening of THF.

-

Setup: Equip a three-necked round-bottom flask with a gas inlet tube, a condenser, and a magnetic stirrer.

-

Reaction: Cool the flask containing tetrahydrofuran in an ice bath.

-

Gas Introduction: Bubble dry hydrogen chloride gas through the stirred THF. The reaction is exothermic and should be monitored.

-

Work-up: Once the reaction is complete (monitored by TLC or GC), neutralize the excess HCl with a mild base (e.g., sodium bicarbonate solution).

-

Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude 4-chlorobutan-1-ol by vacuum distillation. The expected yield is in the range of 54-57%.[1]

Synthesis of 4-Hydroxybutanesulfonic Acid from 4-Chlorobutan-1-ol

This protocol is adapted from the high-yield procedure described in patent literature.[2]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorobutan-1-ol, an alcohol solvent (e.g., ethanol), and an aqueous solution of sodium sulfite. The molar ratio of 4-chlorobutanol to sodium sulfite should be between 1:1 and 1:1.5.[2]

-

Catalyst (Optional): For improved reaction kinetics, a catalytic amount of potassium iodide (0.05-0.15% of the mass of 4-chlorobutanol) can be added.[2]

-

Sulfonation: Heat the mixture to reflux under vigorous stirring for 4-8 hours.

-

Solvent Removal: After the reaction is complete, concentrate the solution under reduced pressure to recover the alcohol solvent.

-

Acidification: Add hydrochloric acid solution to the concentrated residue to acidify it.

-

Purification: Heat and concentrate the mixture until it becomes viscous. Add an alcohol solvent to precipitate sodium chloride. Cool the mixture and filter to remove the sodium chloride crystals.

-

Final Product: Concentrate the filtrate under reduced pressure to recover the solvent, yielding the final product, 4-hydroxybutanesulfonic acid.

Conclusion

The synthesis of this compound from tetrahydrofuran is a well-established, multi-step process. The most efficient and commonly employed route involves the initial ring-opening of THF to 4-chlorobutan-1-ol, followed by sulfonation with sodium sulfite in an alcohol solvent. This pathway provides high yields and avoids the complex purification challenges associated with other methods. The resulting sulfonic acid is a versatile building block, though its propensity to cyclize into 1,4-butane sultone must be considered during handling and storage. This guide provides the foundational knowledge for researchers to successfully synthesize and utilize this important chemical intermediate.

References

An In-depth Technical Guide to the Formation of 4-Hydroxybutane-1-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanisms for the formation of 4-hydroxybutane-1-sulfonic acid, a key intermediate in various chemical syntheses. The document details the reaction mechanisms, presents quantitative data, and outlines experimental protocols relevant to its synthesis.

Core Formation Mechanisms

This compound is primarily formed through two principal synthetic routes: the nucleophilic substitution of a 4-substituted butanol and the ring-opening hydrolysis of 1,4-butane sultone. Additionally, the formation of its cyclic form, 1,4-butane sultone, via intramolecular cyclization is a critical related reaction.

Nucleophilic Substitution of 4-Chlorobutanol with Sodium Sulfite

One of the most common methods for the synthesis of this compound involves the reaction of 4-chlorobutanol with a sulfite salt, typically sodium sulfite. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Mechanism:

The sulfite ion (SO₃²⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in 4-chlorobutanol. The reaction is a concerted process where the bond between the sulfur atom of the sulfite and the carbon atom forms simultaneously as the carbon-chlorine bond breaks. This backside attack leads to an inversion of configuration at the carbon center, although in this achiral molecule, it is not stereochemically apparent. The resulting product is the sodium salt of this compound, which can then be acidified to yield the free sulfonic acid.

Ring-Opening Hydrolysis of 1,4-Butane Sultone

This compound can be readily formed by the hydrolysis of its cyclic ester, 1,4-butane sultone. This ring-opening reaction can be catalyzed by either acid or base, with the nucleophilic attack of water or a hydroxide ion on the sultone ring.

Mechanism:

Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon atom adjacent to the oxygen atom in the sultone ring. This leads to the cleavage of the C-O bond and the formation of the 4-hydroxybutane-1-sulfonate anion. In acidic conditions, the carbonyl oxygen of the sultone is first protonated, which activates the ring towards nucleophilic attack by a water molecule.

Intramolecular Cyclization (Dehydration) of this compound

The reverse reaction, the formation of 1,4-butane sultone from this compound, is an important equilibrium to consider. This intramolecular cyclization is an acid-catalyzed dehydration reaction, analogous to a Fischer esterification.

Mechanism:

In the presence of a strong acid, the hydroxyl group of the sulfonic acid is protonated, forming a good leaving group (water). The sulfonyl group's oxygen then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group, leading to the formation of the cyclic sultone and the elimination of a water molecule. This reaction is typically driven to completion by removing water from the reaction mixture.

Quantitative Data

The following tables summarize key quantitative data related to the formation and reactions of this compound and its cyclic form, 1,4-butane sultone.

Table 1: Reaction Yields for Synthesis Pathways

| Starting Material(s) | Product | Reagents | Conditions | Yield (%) | Reference |

| 4-Chlorobutanol, Sodium Sulfite | Sodium 4-hydroxybutane-1-sulfonate | Alcohol solvent, HCl (for acidification) | Reflux for 4-8 hours | High (not specified) | [1] |

| 4-Chlorobutanol, Sodium Sulfite | Sodium 4-hydroxybutane-1-sulfonate | Aqueous solution | 7 days | 58 | [1] |

| 4,4'-Dichlorodibutyl ether, Sodium Sulfite | 1,4-Butane Sultone (via sulfonic acid) | Water, HCl | Reflux, then distillation | 72-80 | [2] |

| This compound | 1,4-Butane Sultone | High-boiling, water-immiscible solvent | Reflux for 1 hour | up to 99 | [2] |

| β-Cyclodextrin, 1,4-Butane Sultone | Sulfobutyl ether-beta-cyclodextrin | Sodium hydroxide solution | 70 °C | up to 80 | [2] |

| Triethylamine, 1,4-Butane Sultone | Zwitterion | Acetonitrile | - | 85 | [2] |

Table 2: Kinetic Data for the Reaction of 1,4-Butane Sultone with Various Nucleophiles at 37°C [3]

| Nucleophile | Rate Constant (k) (M⁻¹s⁻¹) |

| H₂O | 0.03 x 10⁻⁶ |

| CH₃COO⁻ | 0.12 x 10⁻⁵ |

| Cl⁻ | 0.04 x 10⁻⁵ |

| Br⁻ | 0.11 x 10⁻⁵ |

| I⁻ | 0.60 x 10⁻⁵ |

| SCN⁻ | 0.08 x 10⁻³ |

| S₂O₃²⁻ | 0.15 x 10⁻² |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its subsequent conversion to 1,4-butane sultone.

Synthesis of this compound from 4-Chlorobutanol[1]

Workflow:

Methodology:

-

In a suitable reaction vessel, combine 4-chlorobutanol and sodium sulfite in an alcohol solvent. The molar ratio of 4-chlorobutanol to sodium sulfite should be between 1:1 and 1:1.5.

-

Heat the mixture to reflux with vigorous stirring and maintain reflux for 4-8 hours.

-

After the reaction is complete, concentrate the mixture to remove the alcohol solvent.

-

Acidify the residue by adding hydrochloric acid solution.

-

Heat and concentrate the acidified mixture until it becomes viscous.

-

Add an alcohol solvent to the viscous material and cool the mixture to precipitate sodium chloride crystals.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Concentrate the filtrate to remove the alcohol solvent, yielding this compound.

Synthesis of 1,4-Butane Sultone from Bis-4-chlorobutyl ether (involving this compound intermediate)[4]

Workflow:

Methodology:

-

A mixture of 1.05 moles of sodium sulfite, 0.5 moles of bis-4-chlorobutyl ether, and 450 ml of water is heated under vigorous reflux until the ether has dissolved.

-

After cooling, 60 ml of concentrated hydrochloric acid is cautiously added. The mixture is then boiled with stirring until sulfur dioxide is no longer evolved.

-

Sulfate ions are precipitated by adding barium chloride dihydrate and removed by filtration.

-

The filtered solution is diluted and passed through a cation-exchange resin column.

-

The eluent is evaporated under reduced pressure to a smaller volume.

-

The concentrated solution, containing this compound, is then subjected to vacuum distillation. Dehydration and distillation occur, yielding 1,4-butane sultone.

Role in Synthesis

It is important to note that this compound is primarily a synthetic intermediate. There is no evidence to suggest its involvement in biological signaling pathways. Its utility lies in its chemical reactivity, allowing for the introduction of a sulfobutyl group into other molecules or its conversion to the versatile alkylating agent, 1,4-butane sultone.

References

Solubility of 4-Hydroxybutane-1-sulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-hydroxybutane-1-sulfonic acid in various organic solvents. Due to a lack of extensive, publicly available quantitative data, this document combines theoretical predictions based on the compound's molecular structure with established experimental protocols for solubility determination. The guide is intended to assist researchers in selecting appropriate solvent systems for synthesis, purification, formulation, and analytical characterization of this compound.

Introduction

This compound is a bifunctional organic compound featuring both a hydroxyl and a sulfonic acid moiety. This structure imparts a high degree of polarity and the capacity for extensive hydrogen bonding. Understanding its solubility in different organic solvents is crucial for a wide range of applications, including its use as a reactant, catalyst, intermediate in chemical synthesis, and as a component in pharmaceutical formulations. This guide aims to provide a foundational understanding of its expected solubility and the methodologies to quantitatively determine it.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted across a spectrum of organic solvents. The presence of the highly polar sulfonic acid group and the polar hydroxyl group dominates the molecule's properties, suggesting a strong affinity for polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol, Acetic Acid | High | The sulfonic acid and hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to strong interactions with protic solvents. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Moderate to High | The high polarity of these solvents can solvate the polar groups of the sulfonic acid. However, the lack of acidic protons in the solvent may limit the extent of hydrogen bonding compared to protic solvents. A related compound, 4-chloro-1-hydroxy-1-butanesulfonic acid, is reported to be highly soluble in acetone[1]. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | While possessing some polarity, the ether functional group is a weaker hydrogen bond acceptor, leading to less favorable interactions. |

| Esters | Ethyl acetate | Low to Moderate | Similar to ethers, esters are moderately polar but less effective at hydrogen bonding compared to protic solvents. |

| Halogenated | Dichloromethane, Chloroform | Low | These solvents have a moderate polarity but are poor hydrogen bonders, making them less suitable for dissolving highly polar, protic solutes. |

| Nonpolar | Hexane, Toluene, Cyclohexane | Very Low / Insoluble | The nonpolar nature of these solvents results in very weak interactions with the highly polar sulfonic acid and hydroxyl groups. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the widely used isothermal shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, solvent-dependent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index), or a Nuclear Magnetic Resonance (NMR) spectrometer.

Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, tared vial to remove any undissolved solid particles. The filter should be chemically compatible with the solvent.

-

Accurately weigh the filtered solution.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC or NMR.

-

For HPLC analysis, construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

For NMR analysis, an internal standard of known concentration can be used for quantification.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the filtered sample from the calibration curve or NMR data.

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, polar solvents are expected to be the most effective. The dielectric constant of the solvent is a good indicator of its polarity.

-

Hydrogen Bonding Capability: The ability of the solvent to participate in hydrogen bonding is a critical factor. Polar protic solvents are predicted to be superior to polar aprotic solvents of similar polarity.

-

Presence of Impurities: The presence of water or other impurities in either the solute or the solvent can significantly affect the measured solubility.

Logical Relationship of Solubility Factors

Caption: Factors Influencing the Solubility of this compound.

Conclusion

References

4-Hydroxybutane-1-sulfonic Acid: An In-depth Technical Guide to a Key Busulfan Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxybutane-1-sulfonic acid, a significant impurity associated with the alkylating agent Busulfan. This document outlines its chemical properties, formation pathways, analytical detection methodologies, and regulatory considerations, offering a valuable resource for professionals engaged in the development, manufacturing, and quality control of Busulfan-containing pharmaceuticals.

Introduction to Busulfan and its Impurities

Busulfan (1,4-butanediol dimethanesulfonate) is a potent alkylating agent widely used in conditioning regimens prior to hematopoietic stem cell transplantation.[1] Given its cytotoxic nature and narrow therapeutic index, stringent control over its purity and impurity profile is paramount to ensure patient safety and therapeutic efficacy. Impurities in active pharmaceutical ingredients (APIs) can arise from various sources, including the manufacturing process, degradation of the drug substance, and interaction with excipients or container closure systems.

One such critical impurity is this compound. Understanding the formation and control of this impurity is essential for the development of robust manufacturing processes and stable formulations of Busulfan.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for developing appropriate analytical and control strategies.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Busulfan Impurity 3 | [2] |

| CAS Number | 26978-64-3 | [3][4] |

| Molecular Formula | C₄H₁₀O₄S | [3][4] |

| Molecular Weight | 154.18 g/mol | [3][4] |

| Appearance | Solid (Specific form may vary) | [5] |

| Storage | 2-8°C, in a well-closed container | [2] |

Formation Pathway of this compound

This compound is primarily formed through the hydrolysis of Busulfan. The ester linkages in the Busulfan molecule are susceptible to cleavage in the presence of water. The degradation process can be initiated by the hydrolysis of one of the methanesulfonyl groups, leading to the formation of an unstable intermediate, 4-methanesulfonyloxybutanol, and methanesulfonic acid.[6] Subsequent hydrolysis of the remaining ester group in 4-methanesulfonyloxybutanol results in the formation of 1,4-butanediol and another molecule of methanesulfonic acid. While not directly stated as a primary product, this compound can be considered a key related substance in this degradation pathway.

The following diagram illustrates the proposed hydrolytic degradation pathway of Busulfan.

References

- 1. CN109293625B - Synthesis method of high-purity 1, 4-butane sultone - Google Patents [patents.google.com]

- 2. Busulfan | C6H14O6S2 | CID 2478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial Activity of 4-Hydroxybutane-1-sulfonic Acid Against Gram-negative Bacteria: A Technical Overview

For Immediate Release

AUSTIN, Texas, December 23, 2025 – While 4-hydroxybutane-1-sulfonic acid (4HBS) has been identified as a compound with potential antimicrobial properties against Gram-negative bacteria, a comprehensive review of publicly available scientific literature reveals a notable absence of in-depth studies detailing its specific activity, mechanism of action, and associated signaling pathways. This technical guide provides an overview of the known information and outlines the standard experimental protocols that would be necessary to fully characterize its antimicrobial profile.

Summary of Antimicrobial Activity

Quantitative Data

A thorough search of scientific databases did not yield specific MIC values for this compound against Gram-negative bacteria. To facilitate future research and provide a template for data presentation, the following table structure is recommended for summarizing such quantitative data once it becomes available.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Gram-negative Bacteria

| Gram-negative Bacterium | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Escherichia coli | ATCC 25922 | Data not available | Data not available | |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available | Data not available | |

| Klebsiella pneumoniae | ATCC 700603 | Data not available | Data not available |

Experimental Protocols

To determine the antimicrobial activity of this compound, standardized methods for antimicrobial susceptibility testing should be employed. The broth microdilution method is a widely accepted technique for determining the MIC of a compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

3.1.1 Materials

-

This compound (powder form)

-

Gram-negative bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, K. pneumoniae ATCC 700603)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

3.1.2 Preparation of Reagents

-

Stock Solution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO). The concentration should be at least 10 times the highest concentration to be tested.

-

Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08 to 0.13). Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3.1.3 Assay Procedure

-

Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculation: Within 15 minutes of its preparation, add the standardized bacterial inoculum to each well containing the diluted compound and to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included. The final volume in each well should be uniform (e.g., 100 µL).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Mechanism of Action and Signaling Pathways

Currently, there is no published research detailing the specific mechanism of action or the signaling pathways affected by this compound in Gram-negative bacteria. To elucidate its mode of action, a series of experiments would be required. The following workflow illustrates a logical approach to investigating the mechanism of a novel antimicrobial agent.

Conclusion

While this compound shows promise as an antimicrobial agent against Gram-negative bacteria, the current body of scientific literature is insufficient to provide a detailed technical guide on its activity and mechanism. Further research is imperative to quantify its efficacy, elucidate its mode of action, and explore any potential therapeutic applications. The protocols and frameworks presented here offer a roadmap for future investigations into this compound.

An In-depth Technical Guide to 4-Hydroxybutane-1-sulfonic Acid: Chemical Structure, Functional Groups, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybutane-1-sulfonic acid is a bifunctional organic compound of interest in various chemical and pharmaceutical applications. Its structure incorporates both a hydroxyl and a sulfonic acid group, imparting unique physicochemical properties that make it a versatile building block and intermediate. This technical guide provides a comprehensive overview of its chemical structure, functional groups, and available physicochemical data.

Chemical Structure and Functional Groups

This compound possesses a linear four-carbon backbone. The primary functional groups are a terminal hydroxyl group (-OH) at the C4 position and a sulfonic acid group (-SO₃H) at the C1 position. The presence of the strongly acidic sulfonic acid group and the polar hydroxyl group dictates its high water solubility and reactivity.

The chemical structure can be represented by the following:

-

IUPAC Name: this compound[1]

-

Chemical Formula: C₄H₁₀O₄S[1]

-

SMILES: OCCCCS(=O)(=O)O[2]

-

CAS Number: 26978-64-3[1]

The key functional groups are:

-

Sulfonic Acid Group (-SO₃H): This is a strong acidic group, making the molecule highly acidic.

-

Hydroxyl Group (-OH): This is a primary alcohol group, which can undergo typical alcohol reactions such as esterification and oxidation.

The interplay of these two functional groups on a flexible butane chain allows for a range of chemical modifications and applications.

Structural Diagram

Caption: Chemical structure of this compound with functional groups highlighted.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that some of these values are computed and may not represent experimentally determined figures.

| Property | Value | Source |

| Molecular Weight | 154.19 g/mol | [1] |

| XLogP3-AA (Computed) | -0.9 | [1] |

| Density | 1.393 g/cm³ | |

| ¹³C NMR Chemical Shifts (of Sodium Salt) | δ (ppm): 61.5 (C4), 51.8 (C1), 31.7 (C3), 21.4 (C2) | [3] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively reported in publicly accessible literature. However, general synthetic routes have been described.

General Synthesis from 4-Chlorobutan-1-ol

A common route to this compound involves the nucleophilic substitution of 4-chlorobutan-1-ol with a sulfite salt, followed by acidification.

Reaction Scheme:

Caption: General synthetic pathway to this compound.

Methodology Outline:

A patent describes a method for the synthesis of this compound.[4] The general steps are as follows:

-

Sulfonation: 4-chlorobutanol is reacted with a sodium sulfite solution in an alcohol solvent. The reaction mixture is heated under reflux for several hours.

-

Solvent Removal: The alcohol solvent is removed by concentration.

-

Acidification: A hydrochloric acid solution is added to acidify the mixture.

-

Purification: The mixture is concentrated, and an alcohol solvent is added to precipitate sodium chloride. The salt is removed by filtration.

-

Final Product Isolation: The filtrate is concentrated to yield this compound.

Disclaimer: This is a generalized outline based on patent literature. A detailed, validated experimental protocol with specific quantities, reaction conditions, and safety precautions would need to be developed and optimized for laboratory use.

Conclusion

This compound is a molecule with distinct chemical features owing to its hydroxyl and sulfonic acid functional groups. While its basic structural and some physicochemical properties are known, a comprehensive public dataset, including detailed experimental protocols and a full suite of spectroscopic data, remains limited. The information provided in this guide serves as a foundational resource for researchers and professionals working with this compound. Further investigation into proprietary databases and scientific literature may be necessary for more in-depth research and development activities.

References

The Role of 4-Hydroxybutane-1-sulfonic Acid in the Synthesis of Functionalized Ionic Liquids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pivotal role of 4-hydroxybutane-1-sulfonic acid, primarily through its cyclic ester derivative, 1,4-butane sultone, in the synthesis of functionalized ionic liquids (ILs). Task-specific ILs, particularly Brønsted acidic ionic liquids (BAILs), are a class of compounds with tunable properties that have garnered significant interest as catalysts and green solvents in organic synthesis. This document details the predominant synthetic pathways, provides comprehensive experimental protocols for key reactions, and presents quantitative data on reaction yields and the physicochemical properties of the resulting ILs. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

Ionic liquids (ILs) are salts with melting points below 100°C, composed entirely of ions. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents. A significant advancement in IL design is the incorporation of functional groups to create task-specific ionic liquids. This compound serves as a key building block for introducing a butylsulfonic acid moiety, imparting Brønsted acidity to the IL. This is typically achieved through its more reactive cyclic form, 1,4-butane sultone, which acts as a potent sulfoalkylating agent. The resulting sulfonic acid-functionalized ILs have shown great promise as recyclable catalysts for a variety of acid-catalyzed reactions, including esterification, condensation reactions, and rearrangements.

Core Synthetic Pathways

The synthesis of sulfonic acid-functionalized ionic liquids using this compound as a precursor primarily involves two key stages:

-

Cyclization to 1,4-Butane Sultone: this compound is dehydrated to form its cyclic ester, 1,4-butane sultone. This intramolecular esterification is a critical activation step, rendering the butyl group susceptible to nucleophilic attack.

-

Synthesis of Brønsted Acidic Ionic Liquids (BAILs): This is a two-step process involving the ring-opening of 1,4-butane sultone by a nucleophile to form a zwitterionic intermediate, followed by protonation with a strong acid to yield the final BAIL.

Synthesis of 1,4-Butane Sultone from this compound

The direct precursor used in the synthesis of these functionalized ionic liquids is 1,4-butane sultone. It is synthesized from this compound through a dehydration and cyclization reaction. This process is typically carried out by heating the acid under vacuum.[1][2]

Caption: Synthesis of 1,4-Butane Sultone.

General Synthesis of Brønsted Acidic Ionic Liquids (BAILs)

The most common route to sulfonic acid-functionalized ILs involves a two-step synthesis starting from 1,4-butane sultone.

-

Step 1: Zwitterion Formation. A nucleophile, typically a tertiary amine, pyridine, or imidazole derivative, attacks the terminal carbon of the sultone, leading to the opening of the ring and the formation of a zwitterionic intermediate.

-

Step 2: Protonation. The zwitterion is then treated with a strong Brønsted acid (e.g., H₂SO₄, HClO₄, p-toluenesulfonic acid) to protonate the sulfonate group, forming the desired Brønsted acidic ionic liquid.[3][4][5]

Caption: General two-step synthesis of BAILs.

Experimental Protocols

Synthesis of 1,4-Butane Sultone from this compound

Methodology: this compound is placed in a flash tank. The temperature of the flask wall is maintained at 130-165°C and the vacuum is controlled at 1-8 mmHg. Under these conditions, continuous flash evaporation and dehydration occur, and the resulting 1,4-butane sultone is collected after condensation. For higher purity, the technical grade 1,4-butane sultone can be further purified by vacuum fractional distillation.[1]

Synthesis of 1-(4-sulfonic acid)-butyl-3-methylimidazolium Hydrogen Sulfate ([bsmim][HSO₄])

Step 1: Zwitterion Synthesis. In a round-bottom flask equipped with a reflux condenser, 0.05 mol of 1-methylimidazole and 0.05 mol of 1,4-butane sultone are dissolved in 7 mL of methanol. The mixture is stirred and heated to 68°C for 12 hours. After the reaction, the resulting solid precipitate is washed four times with 5 mL of diethyl ether.[6]

Step 2: Protonation. The washed zwitterion is then neutralized with an equimolar amount of sulfuric acid (H₂SO₄) to yield the final ionic liquid, [bsmim][HSO₄].[6]

Synthesis of 4-Triethylammonium butane-1-sulfonic acid hydrogensulfate (TEBSA HSO₄)

Step 1: Zwitterion Synthesis. 1,4-butane sultone is reacted with triethylamine in acetonitrile. This reaction typically proceeds to a high yield (around 85%) to form the zwitterionic intermediate.[2]

Step 2: Protonation. The resulting zwitterion is then reacted with concentrated sulfuric acid to produce 4-triethylammonium butane-1-sulfonic acid hydrogensulfate.[2]

Synthesis of 1-carboxyethylene-3-(4-sulfobutyl) imidazolium chloride based Brønsted-Lewis acidic IL

Step 1: Synthesis of 1-ethoxycarbonylethylene imidazole. Imidazole (0.5 mol) and ethyl acrylate (0.55 mol) are heated in toluene at 100°C for 24 hours with vigorous stirring. The solvent and excess ethyl acrylate are then removed under vacuum.[7]

Step 2: Zwitterion Formation. The product from Step 1 (0.2 mol) is reacted with 1,4-butane sultone (0.2 mol) at 50°C for 12 hours to obtain a viscous liquid zwitterion.[7]

Step 3: Hydrolysis and Protonation. The zwitterion is dissolved in distilled water, and excess hydrochloric acid is added. The mixture is heated to 100°C for 2 hours. Water, excess HCl, and ethanol are removed by vacuum distillation to yield the Brønsted acidic ionic liquid, 1-carboxyethylene-3-(4-sulfobutyl) imidazolium chloride.[7]

Quantitative Data

The following tables summarize quantitative data for the synthesis of various ionic liquids derived from 1,4-butane sultone.

Table 1: Synthesis of Zwitterionic Intermediates

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Methylimidazole | 1,4-Butane sultone | Methanol | 68 | 12 | High | [6] |

| Triethylamine | 1,4-Butane sultone | Acetonitrile | Reflux | - | 85 | [2] |

| N-Butylimidazole | 1,4-Butane sultone | - | - | - | Excellent | [4][5] |

| Triphenylphosphine | 1,4-Butane sultone | - | - | - | Excellent | [4][5] |

| 1-Ethoxycarbonylethylene imidazole | 1,4-Butane sultone | - | 50 | 12 | High | [7] |

Table 2: Physicochemical Properties of Selected Sulfonic Acid-Functionalized Ionic Liquids

| Ionic Liquid | Cation | Anion | Melting Point (°C) | Decomposition Temp. (°C) | Key Feature | Reference |

| [bsmim][HSO₄] | 1-(4-sulfonic acid)-butyl-3-methylimidazolium | HSO₄⁻ | - | - | Brønsted acidic catalyst | [6] |

| TEBSA HSO₄ | 4-Triethylammonium butane-1-sulfonic acid | HSO₄⁻ | - | - | Recyclable acid catalyst | [2] |

| [PipBs1]₃-PW | Butane mono sulfoacid-functionalized 1,4-dimethylpiperazinium | Phosphotungstate | - | >250 | Heteropolyanion-based BAIL | Search result not found |

| [CH₃COO-Zn-O₃S-bim-CH₂CH₂COOH]Cl | 1-carboxyethylene-3-(4-zinc acetate sulfobutyl) imidazolium | Cl⁻ | Solid at RT | - | Brønsted-Lewis acidic | [7] |

Applications in Synthesis

Brønsted acidic ionic liquids derived from this compound are primarily used as catalysts in a variety of organic reactions. Their acidic nature, coupled with the general advantages of ionic liquids, makes them highly effective and recyclable.

-

Esterification: These BAILs are efficient catalysts for Fischer esterification reactions.

-

Condensation Reactions: They are used in one-pot synthesis of complex heterocyclic compounds like 2H-indazolo[2,1-b]phthalazine-triones.[3]

-

Rearrangements: The pinacol rearrangement is another reaction catalyzed by these acidic ILs.[4][5]

-

Dehydration/Dehydrodimerization: Alcohol dehydrodimerization can be effectively catalyzed by these functionalized ILs.[4][5]

The workflow for a typical catalytic application is illustrated below.

Caption: General workflow for catalysis using BAILs.

Conclusion

This compound, through its activated form 1,4-butane sultone, is a cornerstone in the synthesis of a versatile class of Brønsted acidic ionic liquids. The synthetic routes are generally high-yielding and straightforward, involving the ring-opening of the sultone followed by protonation. The resulting functionalized ionic liquids offer a compelling combination of strong acidity, low volatility, and high thermal stability, positioning them as environmentally benign and recyclable catalysts for a wide array of chemical transformations. The ability to tune the cation and anion allows for the fine-tuning of their physicochemical properties, opening up new avenues for their application in green chemistry, catalysis, and materials science. Further research into the relationship between the structure of these ILs and their catalytic activity will undoubtedly lead to the development of even more efficient and selective catalytic systems.

References

- 1. CN109293625B - Synthesis method of high-purity 1, 4-butane sultone - Google Patents [patents.google.com]

- 2. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Brønsted acidic ionic liquids and their use as dual solvent-catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and Characterization of Novel Brønsted-Lewis Acidic Ionic Liquids [scirp.org]

thermal stability and decomposition of 4-hydroxybutane-1-sulfonic acid

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Hydroxybutane-1-sulfonic Acid

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the . While extensive public data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this specific molecule is limited, this document consolidates the known thermal behavior, primarily focusing on its principal decomposition pathway. The primary thermal decomposition route for this compound is an intramolecular dehydration (cyclization) to form the cyclic ester 1,4-butane sultone. This process is reported to occur at temperatures between 130°C and 165°C under reduced pressure. This guide also presents comparative thermal data from analogous sulfonic acid compounds to infer potential secondary decomposition mechanisms at higher temperatures and provides standardized protocols for conducting thermal analysis.

Introduction

This compound is a bifunctional organic compound featuring both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group. This structure imparts unique chemical properties, including high polarity and strong acidity. It serves as a key intermediate in the synthesis of various specialty chemicals, including surfactants, biological buffers, and as an important building block in the pharmaceutical industry. A thorough understanding of its thermal stability is critical for defining safe handling, storage, and reaction conditions, particularly in drug development and manufacturing where thermal stress is common.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| CAS Number | 26978-64-3 |

| Molecular Formula | C₄H₁₀O₄S |

| Molecular Weight | 154.19 g/mol |

| Appearance | White to off-white solid |

| General Solubility | Soluble in water and polar solvents |

| Synonyms | 4-Hydroxybutanesulfonic acid |

Thermal Stability and Decomposition Pathways

The thermal degradation of this compound is primarily governed by the interaction between its two functional groups.

Primary Decomposition Pathway: Intramolecular Cyclization

The most well-documented thermal decomposition pathway for this compound is an intramolecular dehydration to yield 1,4-butane sultone, a cyclic sulfonic acid ester.[1][2] This reaction involves the elimination of a water molecule and is typically performed at elevated temperatures and under vacuum to drive the equilibrium toward the cyclic product.[1]

Quantitative parameters for this dehydration process have been described in patent literature, outlining the conditions for synthesis of the sultone.[1][3]

Table 1: Process Parameters for the Thermal Dehydration of this compound[1]

| Parameter | Value |

|---|---|

| Temperature | 130 - 165 °C |

| Pressure | 1 - 8 mmHg (vacuum) |

| Product | 1,4-Butane Sultone |

| Byproduct | Water (H₂O) |

Expected Thermal Behavior of the Sulfonic Acid Group

At temperatures significantly higher than those required for cyclization, the decomposition of the sulfonic acid group itself is anticipated. While specific data for this compound is unavailable, studies on analogous aliphatic and aromatic sulfonic acids show that the C-S bond cleavage (desulfonation) is a common high-temperature degradation event.[4][5][6] Aliphatic sulfonic acids are generally considered more thermally stable than their aromatic counterparts.[7]

Table 2: Comparative Thermal Decomposition Data of Analogous Sulfonic Acid Compounds

| Compound | Decomposition Onset / Event | Key Volatile Products | Reference |

|---|---|---|---|

| Poly(vinylsulfonic acid) | Actual degradation commences at 150°C. | H₂O, SO₂, Ethylene | [4] |

| Poly(sodium 4-styrenesulfonate) | First step from 210-280°C; second major step from 430-500°C. | SO₂, Styrene degradation products | [4][8] |

| Aromatic Sulfonic Acids (general) | Often decompose in the range of 200-300°C.[5] | SO₂, Parent aromatic compound | [5] |

| Sulfonated PEEK | Sulfonic acid decomposition peak observed at 360°C. | SO₂ |[6] |

Based on this comparative data, it is plausible that if this compound were heated to temperatures above 200°C without cyclizing, it would likely undergo desulfonation, releasing sulfur dioxide.

Potential Decomposition Products

-

1,4-Butane Sultone : The primary, well-documented product resulting from thermal decomposition via intramolecular cyclization.[1][2]

-

Water : The byproduct of the cyclization reaction.

-

Sulfur Dioxide (SO₂) : A potential byproduct at higher temperatures due to the cleavage of the C-SO₃H bond.[4]

-

Butanol and other Alkanes/Alkenes : Potential byproducts at higher temperatures following desulfonation and subsequent degradation of the hydrocarbon chain.

Recommended Experimental Protocols for Thermal Analysis

To obtain precise quantitative data on the thermal stability of this compound, standardized thermal analysis techniques are required. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound decomposes and to quantify the associated mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Perform analyses under both an inert atmosphere (e.g., Nitrogen at 20-50 mL/min) and an oxidative atmosphere (e.g., Air at 20-50 mL/min) to understand the effect of oxygen on decomposition.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_peak) from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum or gold-plated DSC pan and hermetically seal it to contain any evolved volatiles during initial heating stages.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen at 20-50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition, oxidation) peaks. Integrate the peak areas to determine the enthalpy of transitions (ΔH).

Conclusion

The primary thermal decomposition pathway of this compound is a well-defined intramolecular cyclization to form 1,4-butane sultone, which occurs at moderately elevated temperatures (130-165°C) under vacuum.[1] While specific TGA and DSC data are not widely published, analysis of analogous compounds suggests that at higher temperatures (likely >200°C), degradation via desulfonation would occur. For professionals in research and drug development, it is crucial to consider the facile nature of the dehydration reaction, as the formation of 1,4-butane sultone, a reactive alkylating agent, may occur under thermal stress, impacting process safety and product purity. The application of the standardized TGA and DSC protocols outlined herein is strongly recommended to establish a precise thermal stability profile for specific grades and formulations of this compound.

References

- 1. CN109293625B - Synthesis method of high-purity 1, 4-butane sultone - Google Patents [patents.google.com]

- 2. 1,4-Butane sultone - Wikipedia [en.wikipedia.org]

- 3. CN109293625A - A kind of synthetic method of high-purity 1,4-butane sultone - Google Patents [patents.google.com]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. epublications.marquette.edu [epublications.marquette.edu]

An In-depth Technical Guide to the Hygroscopic Nature of 4-Hydroxybutane-1-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybutane-1-sulfonic acid is a key intermediate in various chemical syntheses. Its pronounced hygroscopic nature presents significant challenges in handling, storage, and application, necessitating a thorough understanding of its interaction with atmospheric moisture. This technical guide provides a comprehensive overview of the hygroscopic properties of this compound, detailing its propensity to absorb water from the environment. Due to the absence of specific published quantitative data for this compound, this document outlines the fundamental principles of its hygroscopicity and furnishes detailed experimental protocols for its empirical determination. This guide is intended to equip researchers and professionals with the necessary knowledge and methodologies to effectively manage the challenges associated with the moisture sensitivity of this compound.

Introduction to this compound

This compound, with the chemical formula C₄H₁₀O₄S, is an organic compound featuring both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) functional group.[1] This bifunctional nature makes it a versatile chemical intermediate, notably in the synthesis of 1,4-butane sultone, a widely used alkylating agent in the pharmaceutical and chemical industries.[2] The presence of the highly polar sulfonic acid and hydroxyl groups is the primary determinant of its physical properties, including its significant interaction with water molecules.

The Physicochemical Basis of Hygroscopicity

The hygroscopic nature of this compound is rooted in the strong affinity of its functional groups for water. The sulfonic acid group is a strong acid and is highly polar, capable of forming strong hydrogen bonds with water molecules.[3] Similarly, the terminal hydroxyl group also actively participates in hydrogen bonding. This molecular propensity to attract and retain water is the fundamental reason for the compound's hygroscopicity. The absorbed water can exist as surface water, or it can be more intimately associated with the molecule, akin to water of hydration.

Quantifying Hygroscopicity: Experimental Methodologies

To ascertain the quantitative hygroscopic characteristics of this compound, several established analytical techniques can be employed. This section details the experimental protocols for three key methods: Dynamic Vapor Sorption (DVS), Karl Fischer Titration, and the Gravimetric Method.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a powerful gravimetric technique used to measure the amount and rate of solvent absorption by a sample as a function of relative humidity (RH).[4][5]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of this compound is placed in the DVS instrument's microbalance pan. To establish a baseline, the sample is first dried in the instrument by exposure to a 0% RH nitrogen stream at a controlled temperature (e.g., 25°C) until a constant weight is achieved.[6]

-

Sorption Phase: The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). The sample's mass is continuously monitored at each RH step until equilibrium is reached (i.e., the rate of mass change is below a set threshold, for example, 0.002% per minute).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in the same stepwise manner back to 0% RH, and the mass change is again monitored to equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water absorbed by the sample. The results are plotted as a moisture sorption-desorption isotherm, which shows the water content as a function of relative humidity.[7]

Data Presentation:

The data obtained from DVS analysis can be summarized in a table as follows:

| Relative Humidity (%) | Water Uptake (Sorption) (% w/w) | Water Uptake (Desorption) (% w/w) |

| 0 | 0.0 | 0.0 |

| 10 | ||

| 20 | ||

| 30 | ||

| 40 | ||

| 50 | ||

| 60 | ||

| 70 | ||

| 80 | ||

| 90 |

Table 1: Example Data Table for Dynamic Vapor Sorption Analysis of this compound.

Visualization of Experimental Workflow:

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[8][9] It can be used to measure the initial water content of this compound as received, or after equilibration at various humidity levels.

Experimental Protocol:

-

Instrument Preparation: The Karl Fischer titrator, either volumetric or coulometric, is prepared with the appropriate KF reagents. The titration vessel is conditioned to a dry, endpoint-stable state.

-

Sample Introduction: A precisely weighed amount of this compound is quickly and carefully introduced into the sealed titration vessel containing a suitable solvent (e.g., anhydrous methanol). For highly hygroscopic samples, this should be done in a low-humidity environment (e.g., a glove box) to prevent absorption of atmospheric moisture.[10]

-

Titration: The titration is initiated, and the KF reagent (containing iodine) is added until it has completely reacted with all the water present in the sample. The endpoint is detected potentiometrically.[9]

-

Calculation: The amount of KF reagent consumed is used to calculate the mass of water in the sample, which is then expressed as a weight percentage.

Data Presentation:

For a batch of this compound, the water content can be presented as follows:

| Sample ID | Sample Mass (g) | KF Reagent Volume (mL) | Water Content (% w/w) |

| Batch A-1 | |||

| Batch A-2 | |||

| Batch A-3 | |||

| Average |

Table 2: Example Data Table for Water Content Determination by Karl Fischer Titration.

Visualization of Logical Relationships:

Gravimetric Method (Loss on Drying)

This is a simpler, though less specific, method for estimating water content. It is suitable for determining the amount of loosely bound water.

Experimental Protocol:

-

Initial Weighing: An accurately weighed sample of this compound is placed in a pre-weighed, dry weighing bottle.[2][11][12][13][14]

-

Drying: The open weighing bottle is placed in a drying oven at a specified temperature (e.g., 60-105°C) for a set period or until a constant weight is achieved.[12][14] Care must be taken to choose a temperature that removes water without causing thermal decomposition of the sulfonic acid.

-

Final Weighing: The weighing bottle is removed from the oven, sealed, and allowed to cool to room temperature in a desiccator before being re-weighed.

-

Calculation: The difference between the initial and final weights is attributed to the loss of water, and the result is expressed as a percentage of the initial sample weight.

Data Presentation:

| Sample ID | Initial Mass (g) | Final Mass (g) | Mass Loss (g) | Water Content (% w/w) |

| Sample 1 | ||||

| Sample 2 | ||||

| Sample 3 | ||||

| Average |

Table 3: Example Data Table for Gravimetric Determination of Water Content.

Handling and Storage Recommendations

Given the pronounced hygroscopic nature of this compound, stringent handling and storage procedures are imperative to maintain its quality and integrity.

-

Storage: The compound should be stored in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon).[15] The storage area should be cool and dry.

-

Handling: When handling the material, exposure to the ambient atmosphere should be minimized. The use of a glove box or a dry room is highly recommended, especially for applications where precise quantities and low water content are critical.

-

Personal Protective Equipment: Due to its corrosive nature (classified as causing severe skin burns and eye damage), appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn at all times.[15]

Conclusion

This compound is a valuable chemical intermediate whose utility is closely linked to its physical properties. Its inherent hygroscopicity, conferred by the sulfonic acid and hydroxyl functional groups, necessitates careful management to ensure reproducible results in research and manufacturing. While specific quantitative hygroscopicity data for this compound remains to be published, the experimental protocols detailed in this guide—Dynamic Vapor Sorption, Karl Fischer Titration, and the Gravimetric Method—provide a clear pathway for researchers to characterize its moisture-sorption behavior comprehensively. The adoption of these methods, coupled with appropriate handling and storage practices, will enable scientists and drug development professionals to mitigate the challenges posed by the hygroscopic nature of this compound, thereby ensuring its effective and safe use.

References

- 1. 4-Hydroxy-1-butanesulfonic acid | C4H10O4S | CID 96391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 4. measurlabs.com [measurlabs.com]

- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 6. tainstruments.com [tainstruments.com]

- 7. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 9. mt.com [mt.com]

- 10. How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? [eureka.patsnap.com]

- 11. Measure Soil Moisture Content | The Gravimetric Method for Soil [precisa.com]

- 12. openknowledge.fao.org [openknowledge.fao.org]

- 13. metergroup.com [metergroup.com]

- 14. Gravimetric Soil Water Content | Soil Lab Modules [labmodules.soilweb.ca]

- 15. biosynth.com [biosynth.com]

Spectroscopic Profile of 4-Hydroxybutane-1-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxybutane-1-sulfonic acid (CAS No: 26978-64-3), a compound of interest in various research and development applications. This document presents expected and reported spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.

Core Spectroscopic Data

The spectroscopic data presented herein are pivotal for the structural elucidation and quality control of this compound. While experimental data can be requested from various commercial suppliers, this guide provides a reliable set of expected values based on established principles of spectroscopy and available data for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | -CH₂-OH |

| ~2.9 | Triplet | 2H | -CH₂-SO₃H |

| ~1.8 | Multiplet | 2H | -CH₂-CH₂-SO₃H |

| ~1.6 | Multiplet | 2H | HO-CH₂-CH₂- |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS at 0 ppm) and can vary based on the solvent used.

Table 2: Reported ¹³C NMR Spectroscopic Data for this compound, Monosodium Salt

| Chemical Shift (δ) (ppm) | Assignment |

| 61.5 | -CH₂-OH |

| 51.5 | -CH₂-SO₃Na |

| 29.0 | -CH₂-CH₂-SO₃Na |

| 21.5 | HO-CH₂-CH₂- |

[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3600-3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 3000-2850 | Medium-Strong | C-H Stretch | Alkane (-CH₂) |

| 1250-1150 | Strong | S=O Stretch | Sulfonic Acid (-SO₃H) |

| 1080-1030 | Strong | S-O Stretch | Sulfonic Acid (-SO₃H) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 155.04 | [M+H]⁺ (Molecular ion + proton) |

| 153.03 | [M-H]⁻ (Molecular ion - proton) |

| 137.03 | [M-H₂O]⁺ or [M-H-H₂O]⁻ |

| 81.01 | [SO₃H]⁺ or [SO₃]⁻ |

Note: The molecular weight of this compound is 154.19 g/mol . The observed m/z values will depend on the ionization technique used (e.g., ESI+, ESI-).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are standard procedures for the analysis of small organic molecules.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for referencing the chemical shifts to 0 ppm.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Thin Film (for viscous liquids): Place a drop of the sample between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture. The solvent should be compatible with the chosen ionization technique.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used.

-

Acquisition:

-

ESI-MS: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph (LC). The analysis can be performed in either positive or negative ion mode to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively.

-

Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Visualizations

Analytical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to 4-Hydroxybutane-1-sulfonic Acid: Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybutane-1-sulfonic acid, a bifunctional organic compound, has garnered interest for its utility as a chemical intermediate and its potential biological activity. This technical guide provides a comprehensive overview of the discovery and historical background of this molecule. It details the seminal synthetic methodologies, presents its physicochemical properties in a structured format, and explores its antibiotic mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of 1,4-butane sultone, its cyclic ester, in the mid-20th century. While a singular definitive report of its initial isolation is not prominent in the literature, its synthesis was a pivotal step in the production of the commercially significant sultone. Key patents and publications from the 1950s delineate the early synthetic efforts and establish the historical context of its discovery.